molecular formula C12H13N3OS B12917304 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 77961-28-5

5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12917304
CAS No.: 77961-28-5
M. Wt: 247.32 g/mol
InChI Key: ZRPSXEQSJKXCCE-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidinone Derivatives in Medicinal Chemistry

Pyrimidinones, six-membered heterocycles containing two nitrogen atoms and one ketone group, have been integral to drug discovery since the 19th century. The first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), was isolated in 1818 through the oxidation of uric acid. This discovery laid the groundwork for synthesizing derivatives with tailored pharmacological properties. By the mid-20th century, pyrimidinones became central to antiviral and anticancer therapies, exemplified by 5-fluorouracil (5-FU), a thymidylate synthase inhibitor approved in 1962 for colorectal cancer.

The structural flexibility of pyrimidinones allows for substitutions at multiple positions, enabling modulation of electronic, steric, and hydrogen-bonding properties. For instance, the introduction of sulfur-containing groups (e.g., methylsulfanyl) in the 2-position enhances metabolic stability and lipophilicity, while benzylamino substituents at the 5-position improve target binding affinity. These advancements have solidified pyrimidinones as privileged scaffolds in fragment-based drug design.

Structural Significance of Benzylamino and Methylsulfanyl Substituents

The benzylamino and methylsulfanyl groups in 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one confer distinct physicochemical and pharmacodynamic properties:

Benzylamino Group (C₆H₅CH₂NH⁻)

  • Hydrogen-Bonding Capacity : The NH moiety acts as a hydrogen-bond donor, facilitating interactions with biological targets such as enzyme active sites.
  • Lipophilicity : The aromatic benzyl ring increases logP values, enhancing membrane permeability and bioavailability.
  • Steric Effects : The bulky benzyl group influences conformational flexibility, potentially optimizing binding pocket occupancy.

Methylsulfanyl Group (CH₃S⁻)

  • Electron-Donating Effects : The sulfur atom contributes to resonance stabilization of the pyrimidinone ring, altering electron density at reactive sites.
  • Metabolic Resistance : Sulfur-containing substituents resist oxidative degradation, prolonging half-life in vivo.
  • Hydrophobicity : The methylsulfanyl group enhances solubility in nonpolar environments, aiding blood-brain barrier penetration.
Table 1: Key Structural and Physicochemical Properties of 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Property Value/Description Source
Molecular Formula C₁₂H₁₃N₃OS
Molecular Weight 247.32 g/mol
SMILES Notation CSC1=NC=C(C(=O)N1)NCC2=CC=CC=C2
Hydrogen-Bond Donors/Acceptors 2 donors, 3 acceptors
Topological Polar Surface Area 87.7 Ų

Current Research Landscape and Knowledge Gaps

Recent studies highlight pyrimidinone derivatives as candidates for anticancer, antimicrobial, and cardiovascular therapies. For example, substitutions at the 4- and 6-positions of the pyrimidinone core have yielded compounds with nanomolar potency against tyrosine kinases and angiotensin II receptors. However, specific research on 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one remains limited, with most data extrapolated from structurally analogous molecules:

  • Anticancer Potential : Pyrimidinones with benzylamino groups exhibit pro-apoptotic effects in DU-145 prostate cancer cells by disrupting microtubule assembly.
  • Antimicrobial Activity : Methylsulfanyl-substituted derivatives inhibit bacterial dihydrofolate reductase, a target for antibiotics.
  • Cardiovascular Applications : Patent KR100300566B1 discloses pyrimidinones as angiotensin II receptor antagonists, suggesting vasodilatory applications.
Table 2: Comparative Bioactivity of Pyrimidinone Derivatives
Compound Substituents Bioactivity (IC₅₀) Target
5-Fluorouracil 5-F, 2-O 1.2 µM (Thymidylate Synthase) Anticancer
KR100300566B1 Lead Compound 2-Methylsulfanyl, 4-ClPh 8.5 nM (Angiotensin II Receptor) Antihypertensive
5-(Benzylamino)-2-(methylsulfanyl)-pyrimidin-4(3H)-one 5-Benzylamino, 2-methylsulfanyl Undetermined Under Investigation

Critical knowledge gaps include the compound’s in vivo pharmacokinetics, isoform selectivity for kinase targets, and synthetic scalability. Future studies should prioritize in silico docking simulations to predict binding modes and in vitro assays to validate mechanistic hypotheses.

Properties

CAS No.

77961-28-5

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

5-(benzylamino)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3OS/c1-17-12-14-8-10(11(16)15-12)13-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15,16)

InChI Key

ZRPSXEQSJKXCCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Benzylamino Substitution at the 5-Position

  • The benzylamino group is introduced by reacting the pyrimidinone intermediate with benzylamine or benzyl halides under basic conditions.
  • For example, 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one can be treated with benzyl bromide in the presence of potassium carbonate in anhydrous DMF at elevated temperatures (e.g., 55–100 °C) for 12–24 hours to afford the benzylamino-substituted product.

Methylsulfanyl Group Installation

  • The methylsulfanyl group at the 2-position is generally introduced early in the synthesis or retained from the starting pyrimidinone.
  • It can be installed by nucleophilic substitution of a suitable leaving group (e.g., halogen) at C2 with methylthiolate salts or methyl mercaptan derivatives under controlled conditions.

Purification

  • The crude reaction mixtures are typically purified by column chromatography using ethyl acetate or petroleum ether as eluents.
  • Recrystallization from appropriate solvents may be employed to obtain analytically pure samples.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one (1 equiv), benzyl bromide (1.05 equiv), K2CO3 (1.17 equiv), anhydrous DMF, 100 °C, 20 h Nucleophilic substitution to introduce benzylamino group at C5 Crude product filtered, solvent evaporated, residue dissolved in water, extracted, purified by column chromatography
2 Column chromatography, ethyl acetate (100%) as eluent Purification of 5-(benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one Yield typically >70%, pale solid obtained
3 Characterization by NMR, HRMS Confirm structure and purity HRMS (EI): M+ found 273.0936, consistent with C12H13N3OS

Comparative Data Table of Preparation Conditions

Parameter Method A (Allyl Bromide Route) Method B (Benzyl Bromide Route) Notes
Solvent Anhydrous DMF Anhydrous DMF Polar aprotic solvent preferred
Base K2CO3 (1.17 eq.) K2CO3 (1.17 eq.) Mild base to deprotonate amine
Temperature 100 °C for 20 h 55–100 °C for 12–24 h Higher temp favors substitution
Purification Column chromatography (ethyl acetate) Column chromatography (ethyl acetate) Standard purification
Yield 46–83% (depending on substrate) ~70–80% Yields vary with substrate and conditions

Research Findings and Optimization

  • Studies have shown that reaction temperature and base choice critically affect the yield and selectivity of substitution at the 5-position.
  • Triazabicyclodecane (TBD) has been found more effective than DBU in related cyclization steps, suggesting potential for improved yields in analogous substitutions.
  • Prolonged reaction times at room temperature can lead to rearranged products, which may be exploited or avoided depending on the synthetic goal.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Benzylamine, methylthiol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, a study showed that specific analogs significantly reduced the viability of breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Various derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. Compounds similar to 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in managing conditions like arthritis and other inflammatory disorders .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values in the micromolar range.
Study B Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study C Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages, leading to reduced inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and methylthio groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and synthetic routes.

Substituent Variations at Position 2 and 5

2-(Methylsulfanyl) vs. 2-(Benzylsulfanyl)
  • Compound 2 (6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one): Replacing the methylsulfanyl group with a benzylsulfanyl (S-benzyl) increases steric bulk and aromaticity. This substitution is synthesized via alkylation of 6-amino-2-sulfanylpyrimidin-4(3H)-one with benzyl chloride in dimethyl sulfoxide .
  • Impact : Benzylsulfanyl derivatives exhibit higher molecular weights (e.g., compound 2: C₁₁H₁₁N₃OS, MW 249.3 g/mol) compared to the target compound (C₁₂H₁₃N₃OS, MW 271.3 g/mol). The larger substituent may reduce solubility but improve binding affinity in hydrophobic enzyme pockets.
5-Benzylamino vs. 5-(Pyridin-2-ylmethyl)
  • This compound has a melting point of 138–140°C .
  • Impact: The pyridinyl group (pKa ~4.8) can protonate under physiological conditions, altering bioavailability compared to the non-basic benzylamino group in the target compound.

Physicochemical Properties

Melting Points
Compound Substituents Melting Point (°C) Reference
Target Compound 5-Benzylamino, 2-SCH₃ Not reported
2g 5-(Pyridin-2-ylmethyl), 2-SCH₃ 138–140
2f 5-(Pyridin-2-ylmethyl), 2-CH₃ 117–119
6-(4-Methoxyphenyl)-3-methyl-2-SCH₃ 6-(4-MeOPh), 3-CH₃, 2-SCH₃ Not reported

Analysis : Larger substituents (e.g., pyridinylmethyl in 2g vs. methyl in 2f) correlate with higher melting points due to increased intermolecular interactions. The target compound’s melting point is likely intermediate between 2f and 2g.

Spectroscopic Data
  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680–1708 cm⁻¹, consistent with related pyrimidinones (e.g., compound 11 in : 1681–1708 cm⁻¹) . The methylsulfanyl group may show C-S stretches at 600–700 cm⁻¹.
  • ¹H NMR: Benzylamino protons: Aromatic signals at δ 7.03–7.51 ppm (multiplet) and NH resonance near δ 12.21–12.50 ppm . Methylsulfanyl (SCH₃): Singlet at δ 2.43 ppm .

Biological Activity

5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a benzylamino group and a methylsulfanyl substituent, which may contribute to its pharmacological properties. The following sections detail its biological activities, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}OS
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 6623-80-9

1. Enzyme Inhibition

Recent studies have highlighted the compound's activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine, and their inhibition is of significant interest in treating neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency Against AChE and BChE

CompoundAChE Inhibition (%) at 50 µMBChE Inhibition (%) at 50 µMIC50_{50} (µM)
5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one48.6133.50TBD
Reference Compound (Donepezil)>90>90<1

The above data indicates that the compound exhibits moderate inhibition against AChE and BChE, making it a candidate for further development in neuropharmacology .

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results showed that it possesses significant antioxidant activity, which is vital for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one7182
Trolox (Standard)9590

These findings suggest that the compound could be beneficial in preventing oxidative damage in various diseases, including cancer and cardiovascular disorders .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various pyrimidine derivatives, 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one was shown to reduce neuronal cell death induced by oxidative stress in vitro. This effect was attributed to its ability to scavenge free radicals effectively and inhibit AChE activity, thereby enhancing cholinergic transmission .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Pyrimidinone derivatives are typically synthesized via cyclocondensation of thioureas with β-keto esters or via nucleophilic substitution on preformed pyrimidine scaffolds. For example, methylsulfanyl groups can be introduced using methylthio-modified intermediates, as seen in reactions with N-arylamino-1,3-diazabuta-1,3-dienes under reflux in anhydrous solvents like THF or DMF . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of starting materials), temperature (70–90°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion.

Q. How can structural confirmation of 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one be achieved using spectroscopic techniques?

  • Methodological Answer :

  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH bands at 3150–3480 cm⁻¹ .
  • ¹H-NMR : Key signals include singlet peaks for methylsulfanyl (δ 2.43 ppm), aromatic protons (δ 7.03–7.51 ppm), and NH/OH groups (δ 12.21–12.50 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 427 for related compounds) confirm molecular weight .

Q. What role do substituents like benzylamino and methylsulfanyl play in modulating physicochemical properties?

  • Methodological Answer :

  • Benzylamino : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding but may reduce crystallinity.
  • Methylsulfanyl : Increases lipophilicity (logP ~2.5–3.0) and stabilizes the pyrimidinone ring via electron-donating effects. These substituents also influence reactivity in nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can unexpected reaction products (e.g., mixtures of regioisomers) be resolved and characterized during synthesis?

  • Methodological Answer :

  • Chromatographic separation : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers .
  • X-ray crystallography : Resolve ambiguous structures by growing single crystals in solvents like ethanol/water (70:30) and analyzing bond lengths/angles (e.g., C–S bond ~1.78 Å, C–N ~1.32 Å) .
  • Mechanistic studies : Employ deuterated solvents (e.g., D₂O) in kinetic experiments to track proton transfer pathways and identify intermediates .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stability of 5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., keto-enol equilibrium) and charge distribution.
  • Frontier molecular orbital analysis : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with nucleophilic attack susceptibility at C2 or C4 positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for activity studies .

Q. What strategies address contradictions in reported biological activity data for structurally similar pyrimidinones?

  • Methodological Answer :

  • Standardized assays : Use MTT or resazurin-based cytotoxicity assays with consistent cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin) to minimize variability .
  • SAR studies : Systematically modify substituents (e.g., replacing benzylamino with alkyl groups) to isolate structure-activity relationships .
  • Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in assay conditions (e.g., pH, serum concentration) .

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